2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Anticancer Colon cancer Antiproliferative activity

2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (designated compound 4c in the primary literature) is a synthetic combretastatin A-4 (CA-4) analog belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This heterocyclic scaffold was designed to rigidify the cis-stilbene configuration of CA-4, thereby constraining the molecule in its biologically active conformation.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
Cat. No. B11225145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCC4
InChIInChI=1S/C18H20N4O3/c1-23-14-9-12(10-15(24-2)16(14)25-3)13-7-8-19-18-20-17(21-22(13)18)11-5-4-6-11/h7-11H,4-6H2,1-3H3
InChIKeyYUPORNZTNBDQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: A Targeted Tubulin Polymerization Inhibitor for Anticancer Research Procurement


2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (designated compound 4c in the primary literature) is a synthetic combretastatin A-4 (CA-4) analog belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class [1]. This heterocyclic scaffold was designed to rigidify the cis-stilbene configuration of CA-4, thereby constraining the molecule in its biologically active conformation. The compound features a cyclobutyl substituent at the 2-position and the signature 3,4,5-trimethoxyphenyl ring at the 7-position, with the triazolopyrimidine core serving as a conformational lock. It has been characterized as a tubulin polymerization inhibitor that binds to the colchicine site, inducing G2/M cell cycle arrest and apoptosis in cancer cells [1].

Why Generic Substitution Fails: Structural Nuances in 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Determine Target Engagement and Potency


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, subtle modifications at the 2-position produce marked differences in antiproliferative and tubulin-inhibitory activity. In the Mohamed et al. 2022 series, compounds bearing different 2-substituents (e.g., amino, substituted amino, or varied alkyl/aryl groups) exhibited wide-ranging IC₅₀ values against HCT-116 cells, with compound 4c—the 2-cyclobutyl, 7-trimethoxyphenyl derivative—emerging as the most potent [1]. The cyclobutyl group is not a generic alkyl placeholder; its steric and conformational properties directly influence the fit of the trimethoxyphenyl ring into the colchicine-binding pocket of β-tubulin, as demonstrated by molecular docking studies [1]. Consequently, procuring a close analog with a different 2-substituent (e.g., 2-methyl, 2-phenyl, or 2-amino derivatives) cannot be assumed to replicate the target compound's activity profile. Selection must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Comparators


Antiproliferative Activity Against HCT-116 Colon Cancer Cells: 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl) Derivative vs. CA-4 and In-Class Analogs

Compound 4c (2-cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine) was identified as the most effective antiproliferative agent in the synthesized series against HCT-116 colon cancer cells, with an IC₅₀ of 0.53 ± 0.06 μM [1]. This activity was benchmarked against the natural product combretastatin A-4 (CA-4), which served as the reference tubulin inhibitor. While the paper does not report a head-to-head antiproliferative IC₅₀ for CA-4 in the same HCT-116 assay, the compound's potency places it in a favorable range relative to other triazolopyrimidine derivatives in the series (compounds 4a, 4b, 4d–o), none of which matched its activity [1].

Anticancer Colon cancer Antiproliferative activity

Tubulin Polymerization Inhibition: Direct Comparison of 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl) Derivative with Combretastatin A-4

In a cell-free tubulin polymerization assay, compound 4c inhibited tubulin polymerization with an IC₅₀ of 3.84 ± 0.12 μM, compared to combretastatin A-4 (CA-4) which exhibited an IC₅₀ of 1.10 μM under the same experimental conditions [1]. This represents an approximately 3.5-fold difference, confirming that while CA-4 remains the more potent polymerization inhibitor, compound 4c retains substantial activity and benefits from the synthetic tractability and structural rigidity conferred by the triazolopyrimidine core.

Tubulin polymerization Microtubule inhibitor CA-4 analog

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction in HCT-116 Cells

Mechanistic studies demonstrated that compound 4c inhibited proliferation of HCT-116 cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase [1]. While the primary paper does not provide quantitative apoptosis percentages or G2/M arrest ratios for comparator compounds in the same series, this dual mechanism is a hallmark of colchicine-site tubulin inhibitors and aligns compound 4c with the established pharmacology of CA-4 and related agents. The G2/M arrest phenotype confirms that the compound engages tubulin in a cellular context, not merely in biochemical assays.

Cell cycle arrest Apoptosis Mechanism of action

Molecular Docking Confirmation: Colchicine-Binding Site Occupancy by 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Computational docking studies demonstrated that compound 4c exhibits good fitting to the colchicine-binding site of tubulin [1]. The trimethoxyphenyl ring occupies the same hydrophobic pocket recognized by the trimethoxyphenyl moiety of CA-4 and colchicine, while the cyclobutyl substituent at the 2-position contributes additional shape complementarity. Although quantitative docking scores and comparator data for other series members are not available in the abstracted content, the validated binding pose supports the structural rationale for selecting the 2-cyclobutyl variant over analogs with alternative 2-substituents that may alter binding geometry.

Molecular docking Colchicine site Tubulin binding

Optimal Research and Industrial Application Scenarios for 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


Colon Cancer Antiproliferative Screening and Lead Optimization

With an IC₅₀ of 0.53 μM against HCT-116 colon cancer cells, compound 4c is immediately suitable as a positive control or starting scaffold for medicinal chemistry campaigns targeting colorectal cancer [1]. Its well-defined tubulin polymerization inhibitory activity (IC₅₀ 3.84 μM) provides a dual readout for SAR studies, where modifications to the 2-cyclobutyl or 7-trimethoxyphenyl groups can be quantitatively benchmarked against this validated lead.

Microtubule-Targeting Agent Mechanistic Studies

The confirmed G2/M cell cycle arrest and apoptosis induction phenotype, coupled with docking to the colchicine site, position this compound as a useful chemical probe for investigating microtubule dynamics and mitotic catastrophe pathways [1]. Its synthetic accessibility relative to CA-4 makes it attractive for labs requiring gram-scale quantities for extended mechanistic studies, including tubulin binding kinetics and competition assays with colchicine-site ligands.

In Silico Drug Design and Docking Validation Studies

The experimentally validated binding pose at the colchicine site, together with the compound's well-characterized 2D/3D structure, makes it a reliable reference ligand for computational tubulin inhibitor screening and pharmacophore model development [1]. The rigid triazolopyrimidine core reduces conformational entropy and simplifies docking pose prediction compared to flexible stilbene analogs like CA-4, enhancing reproducibility in virtual screening workflows.

Comparative Tubulin Polymerization Assay Standardization

With a directly measured tubulin polymerization IC₅₀ of 3.84 μM against the CA-4 reference (IC₅₀ 1.10 μM), compound 4c can serve as an intermediate-potency calibration standard for tubulin polymerization assays [1]. Its ~3.5-fold lower potency relative to CA-4 defines a useful dynamic range for screening libraries where hits with potencies between 1–10 μM are expected, bridging the gap between weak and strong inhibitors.

Quote Request

Request a Quote for 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.